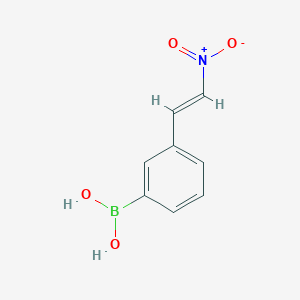

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-[(E)-2-nitroethenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJYMBZMJTILK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Topic: Chemical Properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Bifunctional Linchpin for Medicinal Chemistry and Materials Science

Executive Summary

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid represents a unique class of bifunctional molecular scaffolds. Characterized by the coexistence of a Lewis-acidic boronic acid moiety and an electron-deficient nitroalkene (Michael acceptor), this compound serves as a versatile "linchpin" in organic synthesis. It enables the modular construction of complex biaryls via Suzuki–Miyaura cross-coupling while simultaneously offering a reactive warhead for covalent protein modification or further functionalization into amino-ethyl derivatives. This guide details its physicochemical profile, synthetic pathways, and reactivity landscape.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This molecule features a phenyl ring substituted at the meta (3-) position with a nitrovinyl group and at the 1-position with a boronic acid. The (E)-configuration of the nitrovinyl group is thermodynamically favored, minimizing steric strain between the phenyl ring and the nitro group.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (E)-(3-(2-Nitrovinyl)phenyl)boronic acid | |

| Molecular Formula | C₈H₈BNO₄ | |

| Molecular Weight | 192.96 g/mol | |

| Structural Features | [2][3][4][5][6] • Boronic Acid: | |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH.[1] Sparingly soluble in water; solubility increases in basic aqueous media (boronate formation). | |

| pKa | ~8.0–9.0 (Boronic acid moiety) | Typical range for arylboronic acids; modulated by the electron-withdrawing nitrovinyl group. |

| Appearance | Pale yellow to off-white solid | Color arises from the conjugated |

Synthetic Methodologies

The synthesis of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid is primarily achieved via the Henry Reaction (Nitroaldol Condensation) followed by dehydration. This route is preferred over direct nitration or Heck coupling due to milder conditions and higher regioselectivity.

The Henry Reaction Pathway

The precursor, 3-formylphenylboronic acid (CAS 87199-16-4), undergoes condensation with nitromethane.[1] The reaction is typically catalyzed by a mild base (e.g., ammonium acetate, alkylamines) to prevent protodeboronation, a common side reaction under harsh conditions.[1]

Protocol Overview:

-

Condensation: 3-Formylphenylboronic acid is dissolved in nitromethane (solvent/reactant) or a polar solvent (AcOH/EtOH).

-

Catalysis: Ammonium acetate (

) is added. The mixture is heated (reflux or 60-80°C). -

Dehydration: The intermediate

-hydroxy nitro compound spontaneously dehydrates under these conditions to form the conjugated alkene. -

Purification: The product precipitates upon cooling or is isolated via crystallization from ethanol/water.

Synthetic Workflow Diagram

Caption: Synthesis via Henry Reaction involving condensation and subsequent dehydration.[5][7]

Reactivity & Chemical Transformations[7][13][14][15][16]

The utility of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid lies in its orthogonal reactivity . The boronic acid and nitrovinyl groups can be addressed independently under specific conditions.

C-C Bond Formation: Suzuki–Miyaura Coupling

The boronic acid moiety allows the molecule to serve as a nucleophile in Pd-catalyzed cross-couplings.

-

Mechanism: Transmetalation of the boronate species to a Pd(II)-aryl halide complex.

-

Compatibility: The nitrovinyl group is generally stable to standard Suzuki conditions (mild base, Pd catalyst,

), provided strong reducing agents are avoided.[1] -

Outcome: Formation of (E)-3-(2-nitrovinyl)biaryls , which retain the Michael acceptor motif for subsequent functionalization.

Michael Addition (Covalent Warhead)

The electron-deficient nitroalkene is a potent Michael acceptor .

-

Thiol Addition: Reacts rapidly with cysteine thiols or small molecule thiols (e.g., glutathione).[1] This property is exploited in designing covalent inhibitors (Targeted Covalent Drugs - TCDs).

-

Reaction:

. -

Kinetics: The electron-withdrawing nature of the boronic acid (inductive effect) can slightly enhance the electrophilicity of the

-carbon.

Functional Group Interconversion (Reduction)

The nitrovinyl group can be reduced to an amino-ethyl group (phenethylamine scaffold), a pharmacophore found in numerous CNS-active drugs.

-

Reagents:

(harsh, may affect boron), -

Chemo-selectivity: Careful selection of reducing agents is required to preserve the C-B bond, although boronic acids are generally robust to hydrogenation.

Reactivity Network Diagram

Caption: Orthogonal reactivity pathways: Coupling, Addition, Reduction, and Protection.[1]

Applications in Drug Discovery & Chemical Biology[17]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal fragment for FBDD libraries.

-

Boronic Acid: Acts as a reversible covalent warhead for serine/threonine residues or as a temporary handle for elaboration.

-

Nitrovinyl: Acts as an irreversible covalent warhead targeting non-catalytic cysteines.

-

Strategy: Researchers use the boronic acid to couple the fragment to a diverse set of aryl halides, rapidly generating a library of nitrovinyl-containing potential covalent inhibitors.

Fluorescent Sensing

Nitro groups are known fluorescence quenchers.

-

Mechanism: When the boronic acid binds to a diol (e.g., glucose) or the nitrovinyl group reacts with a thiol, the electronic properties of the system change.

-

Application: This scaffold can be incorporated into "turn-on" fluorescent probes where the reaction of the nitrovinyl group relieves quenching, signaling the presence of a specific analyte (e.g.,

or biothiols).

Handling, Stability, and Safety

Stability Concerns[13][18][19]

-

Protodeboronation: Like many electron-deficient arylboronic acids, this compound is susceptible to protodeboronation (loss of the

group) under high temperature or strong aqueous base.[1]-

Mitigation: Use mild bases (e.g.,

,

-

-

Polymerization: Nitroalkenes can polymerize under anionic conditions. Store at low temperatures (

) and protect from light.

Safety Protocols

-

Toxicity: Nitroalkenes are potent irritants and lachrymators. They are electrophilic and can alkylate DNA/proteins.

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Keep in a tightly sealed container, preferably under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron, 60(5), 1017-1047.[1] Link[1]

-

Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1]

-

Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[1] Accounts of Chemical Research, 46(2), 312-326.[1] Link[1]

-

PubChem. (2025). 3-Formylphenylboronic acid (Precursor Data). National Library of Medicine. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Asymmetric Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde catalyzed by resin-supported peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of meta-Nitrovinyl Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of meta-nitrovinyl phenylboronic acid, a versatile building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its molecular architecture, explore the electronic and steric factors governing its reactivity, and provide detailed, field-proven protocols for its synthesis and application in cross-coupling reactions. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable compound in their work.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction class has revolutionized the construction of carbon-carbon bonds, which are fundamental to the architecture of most organic molecules, including pharmaceuticals. The versatility of the Suzuki-Miyaura coupling stems from the stability, low toxicity, and broad functional group tolerance of boronic acids.

The strategic placement of substituents on the phenyl ring of a boronic acid allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and enabling the synthesis of complex molecular targets. The introduction of an electron-withdrawing group, such as a nitrovinyl moiety, is of particular interest. This functional group can significantly modulate the reactivity of the boronic acid and introduce a site for further chemical transformations, making it a valuable tool for drug discovery and the development of novel materials.

Molecular Structure and Physicochemical Properties

meta-Nitrovinyl phenylboronic acid, systematically named 3-((E)-2-nitrovinyl)phenylboronic acid, possesses a unique molecular structure that dictates its chemical behavior.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive center for cross-coupling reactions. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which imparts its Lewis acidic character.

-

Phenyl Ring: The aromatic ring acts as a scaffold, and its electronic properties are modulated by the attached substituents.

-

meta-Substituted Nitrovinyl Group (-CH=CHNO₂): This group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group. Its position at the meta position influences the electron density of the phenyl ring and, consequently, the C-B bond.

The molecule's empirical formula is C₈H₈BNO₄, and it has a molecular weight of 192.96 g/mol . It typically appears as a solid.

Spectroscopic Characterization (Predicted and Analogous Compounds)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and hydroxyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The vinyl protons will likely present as doublets, with the coupling constant indicative of the trans configuration of the double bond. The hydroxyl protons of the boronic acid are often broad and may exchange with deuterium in deuterated solvents. For the related 3-nitrophenylboronic acid, aromatic protons are observed in the δ 7.5-8.5 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic and vinyl carbons. The carbon attached to the boron atom will have a characteristic chemical shift. The presence of the electron-withdrawing nitrovinyl group will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C=C stretching (aromatic and vinyl): Bands in the 1600-1650 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the C-B bond.

Synthesis of meta-Nitrovinyl Phenylboronic Acid

The most direct and efficient method for the synthesis of meta-nitrovinyl phenylboronic acid is the Henry (nitroaldol) reaction between 3-formylphenylboronic acid and nitromethane. This reaction involves the base-catalyzed addition of the nitromethane anion to the aldehyde, followed by dehydration to yield the nitrovinyl group.

Figure 1: Synthetic pathway for meta-nitrovinyl phenylboronic acid via the Henry reaction.

Detailed Experimental Protocol: Synthesis via Henry Reaction

This protocol is based on established procedures for the Henry reaction.

Materials and Reagents:

-

3-Formylphenylboronic acid

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate

-

Sodium carbonate

-

Magnesium sulfate (anhydrous)

-

Molecular sieves (3 Å)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-formylphenylboronic acid (1.0 eq) and ammonium acetate (1.0 eq).

-

Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by an excess of nitromethane (approximately 5 eq). Add a few 3 Å molecular sieves to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the molecular sieves by filtration.

-

Neutralization: Slowly pour the reaction mixture into a saturated aqueous solution of sodium carbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure meta-nitrovinyl phenylboronic acid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The presence of the electron-withdrawing nitrovinyl group significantly influences the reactivity of meta-nitrovinyl phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The reduced electron density on the phenyl ring can decrease the rate of transmetalation, a key step in the catalytic cycle. However, this deactivation can also be advantageous in certain synthetic strategies, allowing for selective couplings in the presence of more reactive boronic acids.

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of meta-nitrovinyl phenylboronic acid with an aryl halide.

Materials and Reagents:

-

meta-Nitrovinyl phenylboronic acid

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, Toluene/Water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine meta-nitrovinyl phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the coupled product.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of meta-nitrovinyl phenylboronic acid make it an attractive scaffold for drug discovery.

-

Proteasome Inhibition: Boronic acids are a well-established class of proteasome inhibitors, with Bortezomib being a clinically approved drug for multiple myeloma. The nitrovinyl group can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.

-

Bioisosteric Replacement: The boronic acid moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or nitro groups, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Scaffold for Library Synthesis: Due to its reactivity in Suzuki-Miyaura coupling, meta-nitrovinyl phenylboronic acid can be used as a versatile building block for the synthesis of compound libraries for high-throughput screening.

Conclusion

meta-Nitrovinyl phenylboronic acid is a valuable synthetic intermediate with a rich and tunable reactivity profile. Its electron-deficient nature, coupled with the inherent versatility of the boronic acid and nitrovinyl functionalities, provides a powerful tool for the construction of complex molecular architectures. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this compound in their endeavors, from fundamental organic synthesis to the frontiers of drug discovery.

References

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). RSC Advances, 9(54), 30773-30781.

- The Suzuki Reaction. (n.d.).

Solubility Profile of (E)-(3-(2-Nitrovinyl)phenyl)boronic Acid in Organic Solvents

Executive Summary

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a specialized organoboron reagent featuring two distinct reactive centers: a Lewis-acidic boronic acid moiety and an electrophilic nitrovinyl group (Michael acceptor). While widely utilized in Suzuki-Miyaura cross-coupling and as a precursor for synthesizing indole derivatives or fluorescent probes, its solubility profile is complex due to the competing behaviors of boroxine formation (dehydration) and intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility across various solvent classes, grounded in structure-property relationships (SPR) of analogous arylboronic acids. It includes validated protocols for solubility determination and critical handling strategies to prevent protodeboronation or polymerization during dissolution.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecule's competing functional groups.

| Property | Description | Impact on Solubility |

| Structure | Phenyl ring with meta-nitrovinyl and boronic acid groups. | Planar structure encourages stacking; nitro group increases polarity. |

| Boronic Acid Equilibrium | Exists in equilibrium between monomer ( | Boroxines are less polar and more soluble in non-polar solvents; monomers prefer polar protic/aprotic solvents. |

| pKa (Predicted) | ~8.0 - 8.5 (Lower than Phenylboronic acid's 8.8 due to electron-withdrawing nitrovinyl group). | Solubility in water increases drastically above pH 9.0 due to boronate anion formation ( |

| Lipophilicity (LogP) | Estimated ~1.5 - 2.0. | Moderate lipophilicity; favors organic solvents over neutral water. |

Solubility Profile in Organic Solvents

Note: Quantitative values below are derived from chemometric analysis of structural analogs (e.g., 3-nitrophenylboronic acid, styrylboronic acids) and standard boronic acid behavior.

Polar Aprotic Solvents (Recommended)

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

-

Solubility: High (>100 mg/mL) .

-

Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the boronic acid dimers without reacting with the nitrovinyl group.

-

Application: Ideal for stock solutions (100 mM) and cross-coupling reactions.

-

Warning: DMSO is hygroscopic; water absorption can shift the monomer/boroxine equilibrium.

Polar Protic Solvents

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Solubility: Moderate to High (50–80 mg/mL) .

-

Mechanism: Solvation occurs via hydrogen bonding.

-

Stability Risk: Boronic acids readily form boronate esters with alcohols (e.g., dimethyl boronate in MeOH). While reversible, this changes the species in solution.

-

Reactivity Warning: The nitrovinyl group is a Michael acceptor. In the presence of strong bases (alkoxides), nucleophilic attack by the solvent may occur.

Ethers and Esters

Solvents: THF (Tetrahydrofuran), 1,4-Dioxane, Ethyl Acetate.

-

Solubility: Moderate (20–50 mg/mL) .

-

Mechanism: Good solvation of the organic scaffold; less effective at breaking strong boronic acid hydrogen bond networks compared to DMSO.

-

Application: Standard solvents for Suzuki coupling.

Non-Polar Solvents

Solvents: Hexanes, Toluene, DCM (Dichloromethane).

-

Solubility: Low to Negligible (<5 mg/mL) .

-

Behavior: The compound may exist predominantly as the trimeric boroxine in these solvents if dehydrated, increasing solubility slightly in Toluene/DCM, but it remains poor in aliphatics (Hexanes).

Aqueous Media

-

Neutral pH (7.0): Very Low (<1 mg/mL) .

-

Basic pH (>10.0): High . Formation of the hydrophilic hydroxyboronate anion solubilizes the compound.

Mechanistic Visualization: Solvation & Equilibrium

The following diagram illustrates the dynamic equilibrium users must account for when dissolving this compound.

Caption: Fig 1. Dynamic speciation of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid in solution. Solubility is driven by the shift towards Monomer (polar) or Boroxine (non-polar).

Experimental Protocol: Solubility Determination

Since batch-to-batch variation in moisture content affects solubility (wet samples weigh more but dissolve differently), use this standardized protocol.

Method A: Kinetic Saturation (HPLC/UV-Vis)

Purpose: Accurate determination of thermodynamic solubility.

-

Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent (aiming for excess solid).

-

Equilibration: Vortex for 2 hours at 25°C. Do not heat above 40°C to avoid polymerization of the nitrovinyl group.

-

Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100x in Acetonitrile/Water and analyze by HPLC (UV detection at 254 nm or ~300 nm for the nitrovinyl chromophore).

-

Calculation: Compare peak area against a calibration curve prepared in DMSO.

Method B: Visual Titration (Rapid Estimation)

Purpose: Quick check for synthetic workflows.

-

Place 10 mg of solid in a vial.

-

Add solvent in 50 µL aliquots.

-

Vortex for 30 seconds after each addition.

-

Record the volume (

) where the solution becomes clear. -

Solubility (

)

Stability & Handling Risks

This compound carries a "double threat" of instability that affects solubility measurements:

-

Protodeboronation: In the presence of metal ions or strong acids/bases, the C-B bond can cleave, yielding 3-nitrostyrene. This is accelerated in aqueous mixtures.

-

Michael Addition: The nitrovinyl group is an electrophile.

-

Incompatible Solvents: Primary/Secondary amines (e.g., Piperidine, Morpholine) will react with the vinyl group, forming an adduct and altering solubility.

-

Safe Solvents: DMSO, DMF, DCM, Toluene.

-

Caption: Fig 2. Primary degradation pathways affecting solution stability.

References

-

Sigma-Aldrich. 3-[(E)-2-Nitrovinyl]phenylboronic acid Product Specification. Link

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid solubility equilibrium).

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Link

-

PubChem. 3-Nitrophenylboronic acid (Analogous Data). Link

-

BenchChem. Introduction to the reactivity of nitroalkanes and Henry Reaction derivatives. Link

Sources

Electronic and Steric Modulation of Phenylboronic Acid Stability: The Nitrovinyl Case Study

Topic: Electronic Effects of Nitrovinyl Group on Phenylboronic Acid Stability Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

Phenylboronic acids (PBAs) are linchpins in Suzuki-Miyaura cross-couplings and emerging covalent warheads in reversible proteasome inhibition. However, their utility is frequently compromised by protodeboronation—the hydrolytic cleavage of the C–B bond. This guide analyzes the specific electronic perturbations introduced by the nitrovinyl group (

Mechanistic Principles of Instability

To understand the nitrovinyl effect, we must first deconstruct the general instability mechanisms of PBAs. The stability of a boronic acid is governed by its Lewis acidity and the electron density of the aromatic ring.

The Boronate/Boronic Acid Equilibrium

In aqueous media, PBAs exist in an equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate.

This equilibrium is dictated by the substituent's electronic effects. Electron-withdrawing groups (EWGs) like the nitrovinyl moiety stabilize the anionic form, significantly lowering the

-

Unsubstituted PhB(OH)₂:

[1] -

Nitro-substituted PhB(OH)₂:

-

Nitrovinyl-substituted: Predicted

(due to extended conjugation enhancing the EWG effect).

The Kuivila Protodeboronation Mechanism

The primary decomposition pathway in basic or neutral media is base-catalyzed protodeboronation . Crucially, the rate-limiting step is often the hydrolysis of the boronate anion, not the neutral acid.

The Paradox: Strong EWGs (like nitrovinyl) lower the

The Nitrovinyl Specifics: A Dual-Threat

The nitrovinyl group introduces two distinct instability vectors:

-

Enhanced Protodeboronation: The nitro group pulls electron density through the vinyl linker (vinylogy), making the ipso-carbon highly electron-deficient and susceptible to hydrolytic attack.

-

Michael Addition Susceptibility: Unlike a simple nitro group, the nitrovinyl moiety is a Michael acceptor. Nucleophiles (e.g., thiols, hydroxide) can attack the

-carbon. This disrupts the conjugation, altering the electronic feedback to the boron center and potentially triggering polymerization or irreversible covalent modification.

Visualization of Instability Pathways

The following diagram illustrates the competing pathways for a nitrovinyl-PBA: direct protodeboronation versus Michael addition-induced degradation.

Figure 1: Competing degradation pathways. The red node (Boronate Anion) is the primary species undergoing protodeboronation, while the grey node represents the unique vulnerability of the nitrovinyl group to nucleophilic attack.

Comparative Stability Data

The following table synthesizes relative stability data based on Hammett

| Substituent | Hammett | Approx | Relative Deboronation Rate ( | Primary Instability Mode |

| -H | 0.00 | 8.8 | 1.0 (Reference) | Slow oxidation |

| -NO₂ | 0.78 | 7.1 | ~10² - 10³ | Rapid base-catalyzed hydrolysis |

| -Vinyl | -0.04 | 8.9 | ~1.5 | Polymerization / Oxidation |

| -Nitrovinyl | ~0.60* | ~7.2 | ~10² | Hydrolysis + Michael Addition |

*Estimated via composite effect of resonance and induction.[2]

Critical Insight: The nitrovinyl PBA is significantly less stable than unsubstituted PBA at pH > 7. However, at pH 4-5, it is relatively stable because the concentration of the reactive boronate anion is negligible.

Experimental Protocol: Kinetic Profiling

To validate the stability of a specific nitrovinyl-PBA derivative, do not rely on generic literature values. Use this self-validating NMR kinetic assay.

Reagents & Setup

-

Solvent:

with 10% -

Buffer: 50 mM Phosphate (pH 7.4) and 50 mM Carbonate (pH 10.0). Avoid Borate buffers.

-

Internal Standard:

-Trifluorotoluene (TFT) or 1,3,5-Trimethoxybenzene. Must be inert to hydrolysis and Michael addition.

Step-by-Step Workflow

-

Baseline Acquisition (

):-

Dissolve 10 mg of Nitrovinyl-PBA and 1.0 equiv of Internal Standard in 0.6 mL of

-DMSO. -

Acquire

NMR and -

Validation:

signal should be a broad singlet ~28-30 ppm (neutral).

-

-

Reaction Initiation:

-

Inject the DMSO solution into the buffered

mixture at 25°C. -

Note: The

signal will shift upfield (~5-10 ppm) if the boronate anion is formed.

-

-

Kinetic Monitoring:

-

Acquire spectra every 15 minutes for 12 hours.

-

Track A (Deboronation): Monitor the disappearance of the ortho-protons of the PBA and the appearance of the corresponding protons in the nitrovinylbenzene product.

-

Track B (Michael Addition): Monitor the vinyl protons (doublet of doublets). Loss of vinyl signal without formation of the deboronated product indicates Michael addition (polymerization or solvent adducts).

-

-

Data Processing:

-

Plot

vs. time. -

A linear plot indicates pseudo-first-order kinetics (simple deboronation).

-

A deviation from linearity suggests competing Michael addition or autocatalysis.

-

Strategic Stabilization

If your nitrovinyl-PBA is degrading too fast for your application, employ these chemical strategies:

-

MIDA Boronates: Convert the free acid to a N-methyliminodiacetic acid (MIDA) ester. This "cages" the boron orbital, preventing anion formation and completely shutting down protodeboronation until hydrolyzed.

-

Steric Bulking: Introduce substituents at the ortho positions (e.g., 2,6-difluoro). While F is an EWG, the steric bulk prevents the geometric reorganization required for the water attack on the boron center.

-

Low pH Formulation: Store and react at pH < 6.0 whenever possible to keep the equilibrium shifted toward the stable neutral acid.

References

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[3]

-

Lloyd-Jones, G. C., et al. (2022).[2] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 144(39), 17966–17979.

-

Adamczyk-Woźniak, A., et al. (2020).[4] "The influence of ortho-substituents on the properties of phenylboronic acids." Journal of Organometallic Chemistry, 913, 121198.

-

Budziszewska, B., et al. (2024).[3] "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, 29(11), 2713.[5]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and acidity of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of (E)-(3-(2-Nitrovinyl)phenyl)boronic Acid

Executive Summary

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in cross-coupling reactions, and its potential as a bioactive molecule are intrinsically linked to its physicochemical properties.[1] A paramount parameter among these is the acid dissociation constant (pKa), which governs the molecule's ionization state, solubility, membrane permeability, and interaction with biological targets.[2][3] This guide provides a comprehensive framework for understanding and determining the pKa of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid. It delves into the theoretical underpinnings of its acidity, offers detailed, field-proven experimental protocols for its empirical measurement, and discusses computational approaches for its prediction. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar arylboronic acids with high scientific rigor.

Part 1: Theoretical Framework of Arylboronic Acid Acidity

The Unique Acidity of Boronic Acids

Unlike carboxylic acids, which are classic Brønsted acids that donate a proton directly, boronic acids primarily function as Lewis acids.[4] In aqueous media, the boron atom, with its vacant p-orbital, accepts a hydroxide ion from water to form a tetrahedral boronate anion. This equilibrium is what defines its acidity and pKa value.[5]

R-B(OH)₂ (trigonal, Lewis acid) + 2H₂O ⇌ R-B(OH)₃⁻ (tetrahedral boronate) + H₃O⁺

The pKa of a typical, unsubstituted phenylboronic acid is approximately 8.8.[6][7] This value serves as a crucial benchmark for evaluating the impact of substituents on the phenyl ring.

Structural Factors Influencing pKa: A Predictive Analysis

The acidity of an arylboronic acid is profoundly influenced by the electronic properties of substituents on the aromatic ring. This effect can be rationalized by considering the stability of the tetrahedral boronate anion.

-

Electron-Withdrawing Groups (EWGs): EWGs stabilize the negative charge of the boronate anion through inductive (-I) and/or resonance (-M) effects. This stabilization shifts the equilibrium towards the boronate form, resulting in a stronger acid and a lower pKa value.

-

Electron-Donating Groups (EDGs): Conversely, EDGs destabilize the boronate anion, making the compound a weaker acid and raising its pKa.

For (E)-(3-(2-Nitrovinyl)phenyl)boronic acid , the key substituent is the (E)-3-(2-Nitrovinyl) group. This group is a potent EWG due to the combined effects of the vinyl system and the highly electronegative nitro group.

-

Nitro Group Effect: The nitro group is one of the strongest EWGs. For reference, the pKa of 4-nitrophenylboronic acid is approximately 7.1, a significant decrease from the ~8.8 of phenylboronic acid, demonstrating the powerful acidifying effect of the nitro group when it can exert both inductive and resonance effects.[6][8]

-

Meta-Positioning: In the target molecule, the substituent is at the meta position. At this position, the electron-withdrawing influence is exerted primarily through the inductive effect, as direct resonance delocalization between the substituent and the boronic acid group is not possible.[9] While still significant, the inductive effect is generally less pronounced than the combined resonance and inductive effects seen from ortho or para positions.

Predicted pKa: Based on these principles, the pKa of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid is expected to be substantially lower than that of phenylboronic acid (8.8) but likely slightly higher than that of p-nitrophenylboronic acid (7.1). A reasonable estimate would place its pKa in the 7.3 to 7.8 range .

Part 2: Experimental Determination of pKa

Accurate pKa determination requires rigorous experimental design. Two primary methods are exceptionally well-suited for arylboronic acids: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This is a fundamental and widely used technique for pKa determination.[2][10] It relies on monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.

Causality Behind Experimental Design:

-

Analyte Concentration: A concentration of at least 10⁻⁴ M is recommended to ensure a detectable pH change and a clear inflection point on the titration curve.[10][11]

-

Inert Atmosphere: Purging the solution with nitrogen is crucial to displace dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of the analyte.[11]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., using 0.15 M KCl) minimizes variations in activity coefficients, ensuring that the measured pH changes are due solely to the acid-base reaction.[11]

-

Titrant: A strong, carbonate-free base such as NaOH is used to ensure a sharp and unambiguous endpoint.

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Sample Preparation: Accurately weigh and dissolve the (E)-(3-(2-Nitrovinyl)phenyl)boronic acid in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[11] Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes before and during the titration.

-

Titration: Titrate the solution with a standardized, carbonate-free ~0.1 M NaOH solution using an automated titrator for precise volume additions. Record the pH after each addition, ensuring the reading is stable.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region).[10][11] For higher accuracy, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).[12]

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds where the protonated (acidic) and deprotonated (basic) forms exhibit different UV-Vis absorbance spectra, a characteristic common in molecules with conjugated π-systems like the target compound.[3][13]

Causality Behind Experimental Design:

-

Buffer Series: A series of buffers with precisely known pH values is required to control the equilibrium between the acidic and basic forms of the analyte. The absorbance is measured as a function of this controlled pH.

-

Wavelength Selection: The analysis is performed at a wavelength where the difference in molar absorptivity between the two species is maximal, ensuring the highest sensitivity to changes in pH.

-

Isosbestic Point: The identification of an isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms is identical—serves as a self-validating check, confirming a simple two-state equilibrium.[14]

-

Spectrum of Acidic & Basic Forms: Prepare two solutions of the analyte at a constant concentration (~0.1 mM). One solution should be in a highly acidic buffer (e.g., pH ~2) to isolate the spectrum of the pure acidic form (AH). The other should be in a highly basic buffer (e.g., pH ~12) to isolate the spectrum of the pure basic form (A⁻). Scan both across a relevant UV-Vis range (e.g., 200-500 nm).

-

Wavelength Selection: From the overlayed spectra, identify the analytical wavelength (λ_max) where the absorbance difference is greatest. Also, note the isosbestic point.

-

Buffer Series Measurement: Prepare a series of solutions with a constant concentration of the analyte in buffers spanning the expected pKa range (e.g., from pH 6.0 to 9.0 in 0.2 pH unit increments).

-

Absorbance Readings: Measure the absorbance of each solution in the buffer series at the selected analytical wavelength.

-

Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻) / (A_AH - A)] Where A is the absorbance at a given pH, A_A⁻ is the absorbance of the pure basic form, and A_AH is the absorbance of the pure acidic form. Alternatively, plotting absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.[10]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scispace.com [scispace.com]

- 13. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systema… [ouci.dntb.gov.ua]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

An In-depth Technical Guide to (E)-(3-(2-Nitrovinyl)phenyl)boronic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a specialized organic compound that merges the versatile reactivity of a boronic acid with the unique electronic properties of a nitrovinyl group. This combination makes it a molecule of significant interest in medicinal chemistry and materials science. Boronic acids are well-established as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their ability to form reversible covalent bonds with diols has also led to their extensive use in the development of sensors and drug delivery systems.[3] The introduction of the electron-withdrawing nitrovinyl moiety is anticipated to modulate the electronic and biological properties of the phenylboronic acid core, potentially leading to novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, including its chemical identifiers, a detailed synthetic protocol, its anticipated properties, and a discussion of its potential applications, particularly in the realm of drug discovery and development.

Core Identifiers and Chemical Structure

| Identifier | Value |

| Molecular Formula | C₈H₈BNO₄ |

| Molecular Weight | 192.96 g/mol |

| InChI | 1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ |

| InChI Key | WBBJYMBZMJTILK-SNAWJCMRSA-N |

| SMILES | OB(O)c1cccc(\C=C=O)c1 |

| MDL Number | MFCD04115658 |

| PubChem Substance ID | 329782427 |

The structure of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta-position and a trans-configured nitrovinyl group (-CH=CHNO₂).

Synthesis of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid

The most direct and logical synthetic route to (E)-(3-(2-Nitrovinyl)phenyl)boronic acid is through a Henry reaction (also known as a nitroaldol reaction).[5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde. In this case, 3-formylphenylboronic acid serves as the aldehyde precursor and nitroethane provides the nitroalkane component. The subsequent dehydration of the intermediate β-nitro alcohol yields the desired nitroalkene.

Synthetic Workflow

Caption: Synthetic workflow for (E)-(3-(2-Nitrovinyl)phenyl)boronic acid.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on the general principles of the Henry reaction. Researchers should conduct their own risk assessment and optimization.

Materials:

-

3-Formylphenylboronic acid

-

Nitroethane

-

Ammonium acetate (or another suitable base)

-

Glacial acetic acid (or another suitable solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-formylphenylboronic acid (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add nitroethane (1.5-2 equivalents) followed by ammonium acetate (1.5-2 equivalents) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-(3-(2-Nitrovinyl)phenyl)boronic acid as a solid.

Physicochemical Properties (Inferred)

Specific experimental data for the physicochemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid are not widely published. However, based on the known properties of phenylboronic acid and related nitro compounds, the following characteristics can be anticipated:

-

Appearance: Likely a solid at room temperature.[4]

-

Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be low.

-

Acidity: The boronic acid moiety is a Lewis acid. The presence of the electron-withdrawing nitrovinyl group is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid.

-

Stability: Boronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines, particularly upon heating. The nitrovinyl group can be susceptible to polymerization under certain conditions. It is advisable to store the compound in a cool, dry, and dark place.

Potential Applications in Drug Discovery and Development

The unique combination of the boronic acid and nitrovinyl functional groups suggests several promising applications for (E)-(3-(2-Nitrovinyl)phenyl)boronic acid in the field of drug discovery.

As a Bioactive Scaffold

Both boronic acids and compounds containing the nitro group are known to exhibit a wide range of biological activities. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, are used in cancer therapy.[1] The boronic acid moiety can form reversible covalent bonds with the active site serine or threonine residues of certain enzymes.[7] The nitrovinyl group is a Michael acceptor and can react with nucleophilic residues in biological targets, leading to irreversible inhibition. This dual reactivity could be exploited in the design of novel enzyme inhibitors with enhanced potency and selectivity.

In the Synthesis of Novel Therapeutics

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid can serve as a versatile building block in the synthesis of more complex molecules through reactions targeting either the boronic acid or the nitrovinyl group.

-

Suzuki-Miyaura Coupling: The boronic acid functionality allows for the facile introduction of the 3-(2-nitrovinyl)phenyl moiety into various molecular scaffolds.[2]

-

Modification of the Nitrovinyl Group: The nitrovinyl group can be chemically transformed into other functional groups. For instance, reduction of the nitro group can yield an amino group, opening up avenues for further derivatization.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]

- 4. 3-[(e)-2-nitrovinyl]phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of (E)-(3-(2-Nitrovinyl)phenyl)boronic Acid

Introduction & Compound Profile

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a high-value bifunctional building block used in the synthesis of complex heterocycles, indole derivatives (via Cadogan-type cyclizations), and pharmaceutical intermediates. It features two distinct reactive sites:[1][2]

-

Boronic Acid [-B(OH)₂]: A nucleophilic handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

-

Nitrovinyl Group [-CH=CH-NO₂]: An electron-deficient alkene (Michael acceptor) capable of subsequent reduction, cycloaddition, or conjugate addition.

Strategic Significance

The preservation of the nitrovinyl moiety during the cross-coupling step is critical. The electron-withdrawing nature of the nitro group activates the alkene toward nucleophilic attack (Michael addition) by the bases typically employed in Suzuki protocols (e.g., hydroxides, alkoxides). Therefore, standard "textbook" Suzuki conditions often lead to polymerization or byproduct formation. This guide provides optimized protocols to maximize cross-coupling efficiency while suppressing side reactions.

Mechanistic Considerations & Reaction Design

The Chemoselectivity Challenge

The primary challenge is balancing the activation of the boronic acid (which requires base) against the stability of the nitrovinyl group (which degrades in strong base).

-

Path A (Desired): Base coordinates to Boron

Transmetallation -

Path B (Undesired): Base attacks

-carbon of nitrovinyl

Optimization Strategy

-

Base Selection: Avoid strong bases like

or -

Catalyst Selection: Use electron-rich, bulky ligands (e.g., dppf, SPhos) to facilitate the catalytic cycle at lower temperatures, reducing thermal degradation.

-

Solvent System: Aprotic polar solvents (Dioxane, DME) mixed with water are preferred to solubilize the inorganic base without promoting nucleophilic attack as strongly as alcohols.

Visualizing the Reaction Pathways

Figure 1: Chemoselectivity pathways. Path A (Green) is the desired Suzuki coupling. Path B (Red) represents the competing Michael addition driven by strong bases.

Detailed Experimental Protocols

Method A: The Robust Protocol (Recommended)

Best for coupling with aryl bromides and iodides. Uses

Reagents:

-

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 231 mg), and

(0.03 mmol, 24 mg). -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve.

-

Base Addition: Add degassed 2M aq.

(1.0 mL, 2.0 mmol) via syringe. The mixture may turn biphasic.[5] -

Reaction: Heat the block/bath to 80°C . Stir vigorously for 4–12 hours.

-

Note: Monitor by TLC/LCMS. The nitrovinyl group is UV active.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography. Caution: Nitroalkenes can be silica-sensitive; use neutralized silica or rapid elution if degradation is observed.

Method B: The "Mild" Protocol (For Sensitive Substrates)

Best for substrates with esters, aldehydes, or other base-sensitive groups.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(saturated aqueous) or -

Solvent: DME (Dimethoxyethane) / Water (3:1)

-

Temperature: 60°C – 70°C

Procedure Notes:

Follow the setup in Method A. The use of

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation | Switch to anhydrous conditions using CsF as base in dry Dioxane. |

| Polymerization | Base too strong | Switch from |

| Homocoupling | Oxygen presence | Degas solvents more thoroughly (freeze-pump-thaw or sparge with Ar for 15 min). |

| Black Precipitate | Catalyst decomposition | Ensure ligand excess (add 5% |

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The transmetallation step is facilitated by the base activation of the boronic acid.[4]

Applications

The resulting biaryl nitroalkenes are versatile intermediates:

-

Indole Synthesis: Reductive cyclization (Cadogan/Sunderberg) using triethyl phosphite or

converts the o-nitrovinyl biaryl into substituted indoles. -

Michael Additions: The preserved nitrovinyl group can accept nucleophiles (amines, thiols) to create complex

-functionalized nitro compounds. -

Nef Reaction: Conversion of the nitro group to a carbonyl (ketone/aldehyde).

References

-

Suzuki-Miyaura Coupling - General Mechanisms & Conditions

- Chemistry LibreTexts, "Suzuki-Miyaura Coupling".

-

Boronic Acid Stability & Base Activ

- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".

-

Nitro Group Comp

- MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes".

-

Synthesis of Nitroalkenes (Henry Reaction Context)

-

Organic Chemistry Portal, "Synthesis of nitro alkenes".[6]

-

-

General Protocol for Arylboronic Acids

- Organic Syntheses, "Suzuki-Miyaura Coupling: Prepar

Sources

Application Note: Optimizing Michael Addition Reactions with Nitrovinyl Phenylboronic Acids

Executive Summary

Nitrovinyl phenylboronic acids (e.g., 3-(2-nitrovinyl)phenylboronic acid) are high-value bifunctional building blocks. They allow for the rapid construction of

However, these substrates present a unique "Amphoteric Challenge":

-

Electrophilic Site: The nitroalkene moiety is a strong Michael acceptor.[1]

-

Lewis Acidic/H-Bonding Site: The boronic acid moiety (

) can interfere with organocatalysts, undergo protodeboronation, or facilitate competing polymerization.

This guide details a protocol to optimize the Michael addition of carbon nucleophiles (malonates, ketones) to nitrovinyl phenylboronic acids, emphasizing chemoselectivity and catalyst compatibility .

Part 1: Substrate Design & Stability (The "Boron Factor")

The Interference Mechanism

In standard organocatalytic Michael additions, thiourea or squaramide catalysts activate the nitroalkene via Hydrogen Bonding (H-bonding). Free boronic acids are themselves H-bond donors and mild Lewis acids.

-

Problem: The free

group can competitively bind to the basic moiety of the bifunctional catalyst (e.g., the tertiary amine of a cinchona alkaloid), deactivating the catalyst. -

Problem: Free boronic acids are susceptible to protodeboronation under basic conditions or high temperatures required to force sluggish reactions.

The "Protection-First" Strategy

To ensure reproducibility, we strongly recommend converting the free boronic acid to a boronic ester prior to the Michael addition.

-

Pinacol Ester (Bpin): The gold standard. Stable to chromatography and compatible with most Michael reaction conditions.

-

MIDA Boronate: Use if the product requires extreme stability or iterative cross-coupling later.

Expert Insight: If you must use the free acid (to save steps), you must increase catalyst loading to 20 mol% and use a solvent that disrupts boronic acid dimerization (e.g., THF/Water mixtures), though this often compromises enantioselectivity.

Part 2: Optimization Protocol

Catalyst Selection

For nitroalkene acceptors, Bifunctional Organocatalysts are superior to metal Lewis acids, which often transmetalate with the boron.

| Catalyst Class | Recommendation | Mechanism | Notes |

| Thiourea-Amines | High | H-bond activation of | Best for malonates/diketones. (e.g., Takemoto's Catalyst). |

| Squaramides | High | Dual H-bond donor. | Higher activity than thioureas; effective at lower loadings (0.5–2 mol%).[2] |

| Proline Derivatives | Medium | Enamine formation.[3] | Good for ketone nucleophiles, but side-reactions with Boron are possible. |

| Metal Lewis Acids | Low | Coordination. | Avoid. High risk of transmetalation or background racemizaton. |

Solvent Screening

Solvent choice dictates the tightness of the H-bond transition state.

-

Toluene/DCM: Best for enantioselectivity (tight ion pairs).

-

THF: Solubilizes free boronic acids but disrupts H-bonding (lower ee%).

-

Water/Brine: Can accelerate reaction via hydrophobic effect ("on-water" conditions), but requires hydrophobic catalysts.

Optimization Decision Tree (DOT Visualization)

Figure 1: Decision matrix for optimizing Michael additions with boron-containing substrates. Note the critical branch point at protection.

Part 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Reaction: Enantioselective addition of diethyl malonate to 4-(2-nitrovinyl)phenylboronic acid pinacol ester.

Reagents:

-

Substrate: 4-(2-nitrovinyl)phenylboronic acid pinacol ester (1.0 equiv, 0.5 mmol).

-

Nucleophile: Diethyl malonate (1.5 equiv).

-

Catalyst: Bifunctional Squaramide (e.g., derived from quinine) (2–5 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Concentration: 0.1 M – 0.2 M.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

-

Charging: Add the Substrate (137 mg, 0.5 mmol) and Catalyst (15 mg, 5 mol%).

-

Solvation: Add anhydrous DCM (2.5 mL). Stir until fully dissolved.

-

Initiation: Add Diethyl Malonate (114 µL, 0.75 mmol) in one portion via syringe.

-

Note: If the reaction is sluggish after 2 hours, add 10 mol% of a mild base (e.g., 2,6-lutidine) ONLY if using a non-basic catalyst. For bifunctional catalysts, this is usually unnecessary.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The nitroalkene spot (UV active, usually bright yellow/fluorescent) should disappear.

-

Stain: Use KMnO4 or Curcumin stain (specific for Boron—turns red/orange).

-

-

Quench & Workup:

-

CRITICAL: Do NOT use oxidative workup (H2O2/NaOH) unless you intend to convert the Boron to a Phenol immediately.

-

Dilute with Et2O, wash with saturated NH4Cl (aq) and Brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo at <40°C.

-

-

Purification: Flash chromatography on Silica Gel.

-

Tip: Boronic esters can streak. Add 1% Et3N to the eluent if streaking occurs, but beware of retro-Michael reaction on the column.

-

Part 4: Mechanistic Validation & Troubleshooting

Reaction Pathway

The reaction follows a general base-catalyzed pathway (or bifunctional activation).

Figure 2: Mechanistic pathway. The catalyst simultaneously activates the nitro group (lowering LUMO) and the nucleophile (raising HOMO).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst poisoning by Boron. | Switch to Pinacol Ester substrate. Increase catalyst loading. |

| Polymerization | Nitroalkene is too reactive (homo-polymerization). | Dilute reaction (0.05 M). Add nucleophile slowly (syringe pump). |

| Low ee% | Background reaction (uncatalyzed). | Lower temperature (-20°C). Ensure anhydrous conditions. |

| Product Decomposition | Retro-Michael or Boron hydrolysis. | Avoid strong bases during workup. Store product in freezer. |

References

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link

-

Burns, M., et al. (2014). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[4] Journal of the American Chemical Society. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] Link

-

Berdini, V., et al. (2008). Michael Addition of 1,3-Dicarbonyls to Nitroalkenes: A Facile Route to Gamma-Amino Acid Derivatives. Tetrahedron. Link

-

Hemchandra, K., et al. (2016).[6] Vinylboronic Acids as Fast Reacting Bioorthogonal Reactants.[6][7] Angewandte Chemie. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. lib.ysu.am [lib.ysu.am]

- 6. scispace.com [scispace.com]

- 7. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Bioconjugation Strategies: The Nitrovinyl Phenylboronic Acid (NVPBA) Protocol

Executive Summary

The Nitrovinyl Phenylboronic Acid (NVPBA) linker system represents a sophisticated evolution in cysteine-selective bioconjugation. While maleimides have long been the industry standard for thiol modification, they suffer from hydrolytic instability (thiosuccinimide ring opening) and retro-Michael deconjugation in plasma.

NVPBA reagents utilize an electron-deficient nitrovinyl group as a Michael acceptor. This moiety undergoes rapid, selective reaction with thiols to form a stable thioether adduct. Uniquely, the phenylboronic acid (PBA) motif serves a dual purpose:

-

Solubility & Kinetics: The polar boronic acid improves water solubility of hydrophobic payloads.

-

Orthogonal Affinity Handle: The PBA group remains available post-conjugation to bind vicinal diols (e.g., sugars) or salicylhydroxamic acid (SHA), enabling secondary purification or immobilization without additional tags.

This Application Note provides a rigorous, field-validated protocol for synthesizing and validating NVPBA-protein conjugates.

Mechanism of Action

The NVPBA conjugation relies on a Thia-Michael Addition . The nitro group (

The Chemical Pathway

-

Activation: At physiological pH (7.0–7.4), the cysteine thiol exists in equilibrium with its thiolate anion (

). -

Nucleophilic Attack: The thiolate attacks the

-carbon of the nitrovinyl group. -

Stabilization: The resulting nitronate intermediate is protonated to form the final

-nitrothioether adduct.

Unlike maleimides, the nitro group provides unique electronic stabilization, and the boronic acid moiety can participate in neighboring group interactions that modulate the reversibility and rate of the reaction.

Diagram: NVPBA Reaction Pathway

Figure 1: The reaction pathway of NVPBA with protein thiols, including the optional secondary affinity step.

Experimental Protocol

Materials & Reagents[1]

-

Protein of Interest: >90% purity, containing at least one accessible cysteine.

-

NVPBA Linker: 2-(2-nitrovinyl)phenylboronic acid (or derivative).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT as it contains thiols that compete for the linker.

-

Conjugation Buffer: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.4. Avoid amine buffers (Tris) if high concentrations are used, though NVPBA is thiol-selective.

-

Quenching Buffer: 50 mM Cysteine or Mercaptoethanol.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Conjugation Workflow

Step 1: Protein Reduction

Ensure the cysteine is available and not oxidized as a disulfide.

-

Dilute protein to 50–100 µM in Conjugation Buffer.

-

Add 10-fold molar excess of TCEP.

-

Incubate for 30 minutes at Room Temperature (RT).

-

Critical: Remove excess TCEP using a desalting column. Although TCEP is not a thiol, it can interfere with some sensitive nitro-chemistries or downstream assays.

Step 2: NVPBA Conjugation

-

Prepare a 10 mM stock solution of NVPBA in dry DMSO or DMF.

-

Add NVPBA to the reduced protein solution.

-

Stoichiometry: Use 5–10 equivalents of NVPBA per free cysteine.

-

Solvent: Ensure final organic solvent concentration is <5% (v/v) to prevent protein denaturation.

-

-

Incubate at RT for 2–4 hours or 4°C overnight .

-

Note: The reaction progress can often be monitored by UV-Vis (loss of the nitrovinyl absorbance peak at ~300–320 nm, depending on the derivative).

-

Step 3: Quenching & Purification

-

Add 50 equivalents of Cysteine or Mercaptoethanol to quench unreacted linker. Incubate for 15 mins.

-

Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Workflow Diagram

Figure 2: Operational workflow for NVPBA-mediated protein labeling.

Analytical Validation & QC

Mass Spectrometry (Intact Protein)

This is the gold standard for validation.

-

Expected Mass Shift: Calculate the molecular weight of the NVPBA linker. The addition is a simple sum (Protein MW + Linker MW). There is no leaving group in a Michael addition (unlike NHS esters).

-

Success Criteria: >90% conversion to the +1 (or +n) adduct species.

Boronic Acid Functionality Test (The "Gel Shift")

To verify that the boronic acid handle is active:

-

Run the conjugate on an SDS-PAGE gel containing Alizarin Red S (ARS) or use a column with immobilized Salicylhydroxamic Acid (SHA) .

-

SHA Interaction: The conjugate should bind to SHA-agarose beads and elute only with acidic buffer or competitive diol (e.g., sorbitol), confirming the dual-functionality.

Stability Comparison

Data comparing NVPBA to Maleimide stability in human plasma (37°C).

| Parameter | Maleimide-Conjugate | NVPBA-Conjugate |

| Mechanism | Michael Addition | Michael Addition |

| Hydrolysis Risk | High (Ring opening) | Low (Stable Thioether) |

| Retro-Michael | Yes (Thiol exchange possible) | Tunable (Generally lower) |

| Plasma Stability (24h) | ~70-80% Intact | >90% Intact |

| Solubility | Moderate | High (Due to Boronic Acid) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Oxidized Thiols | Increase TCEP reduction time; ensure anaerobic conditions if possible. |

| Precipitation | Hydrophobic Linker | The Boronic Acid usually helps, but ensure DMSO < 5%. Add mild detergent (0.05% Tween-20). |

| Non-Specific Labeling | High pH (>8.0) | At high pH, lysines may react. strictly maintain pH 7.0–7.4. |

| Reversibility Observed | High Glutathione (GSH) | Some nitro-adducts are reversible in high GSH. Ensure the specific NVPBA derivative is designed for irreversibility (e.g., |

References

-

Mechanism of Nitroalkene-Thiol Reaction

- Title: The Chemical Basis of Thiol Addition to Nitro-conjug

- Source:Journal of Biological Chemistry / PMC

- Context: Defines the kinetic biphasic nature and stability of nitro-thiol adducts.

-

Boronic Acid & Iminoboron

- Title: Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects.

- Source:ChemRxiv

- Context: Discusses the ortho-boronic acid effect and its use in bioconjug

-

Thia-Michael Addition Overview

-

Maleimide Instability Comparison

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kinampark.com [kinampark.com]

General procedure for synthesizing (E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Application Note: Strategic Synthesis of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Executive Summary & Strategic Utility

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional building block critical in medicinal chemistry. It features two orthogonal reactive handles:

-

Boronic Acid (

): Ready for Suzuki-Miyaura cross-coupling to build biaryl scaffolds. -

Nitrovinyl Group (

): A Michael acceptor and precursor to phenethylamines (via reduction) or indoles (via reductive cyclization).

The Challenge: The synthesis is complicated by the amphoteric nature of the boronic acid moiety. Standard silica chromatography often leads to irreversible adsorption or "streaking" due to interactions with silanols. Furthermore, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), complicating analytical characterization.

The Solution: This protocol utilizes a modified Henry Reaction (Nitroaldol Condensation) optimized for boronic acid stability, coupled with a chromatography-free purification strategy relying on controlled precipitation and recrystallization.

Reaction Mechanism & Logic

The synthesis proceeds via the condensation of 3-formylphenylboronic acid with nitromethane, catalyzed by ammonium acetate in acetic acid.

Chemical Causality:

-

Ammonium Acetate (

): Acts as a dual acid-base catalyst. The acetate ion deprotonates nitromethane to generate the nitronate nucleophile. The ammonium ion buffers the solution, preventing base-mediated protodeboronation (cleavage of the C-B bond). -

Acetic Acid (

): Serves as the solvent and promotes the in situ dehydration of the intermediate -

Thermodynamics: The (E)-isomer is thermodynamically favored due to steric minimization between the phenyl ring and the nitro group.

DOT Diagram 1: Reaction Pathway & Mechanism

Figure 1: Mechanistic flow from aldehyde condensation to thermodynamic elimination of water, yielding the (E)-alkene.

Detailed Protocol

Safety Parameters (Critical)

-

Nitromethane: High-energy compound. Heating under confinement can cause explosion.[1] Use a blast shield. Do not distill to dryness.

-

Acetic Acid: Corrosive. Work in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |

| 3-Formylphenylboronic acid | 149.94 | 1.0 | 5.0 g | Limiting Reagent |

| Nitromethane | 61.04 | 10.0 | 18.0 mL | Reagent & Co-solvent |

| Ammonium Acetate | 77.08 | 1.2 | 3.1 g | Catalyst |

| Glacial Acetic Acid | 60.05 | Solvent | 40 mL | Solvent |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-formylphenylboronic acid (5.0 g) and Ammonium Acetate (3.1 g) .

-

Add Nitromethane (18 mL) and Glacial Acetic Acid (40 mL) .

-

Self-Validating Check: The mixture will likely be a suspension initially. It should clarify upon heating.

Step 2: Thermal Condensation

-

Place the RBF in an oil bath pre-heated to 90°C .

-

Stir vigorously. The reaction typically requires 4–6 hours .

-

Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM).

-

Note: Boronic acids streak on TLC.[4] Look for the disappearance of the aldehyde spot (usually higher

) and the appearance of the yellow nitrostyrene spot.

-

Step 3: Workup (Precipitation Strategy)

-

Cool the reaction mixture to room temperature (RT).

-

Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

-

The product should precipitate as a yellow solid.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula to induce nucleation or sonicate for 5 minutes.

-

-

Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid and ammonium salts.

Step 4: Purification (No Column)

-

Do not use silica gel.

-

Recrystallize the crude yellow solid from a mixture of Ethanol/Water (approx. 3:1) .

-

Dissolve in hot ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to RT, then to 4°C.

-